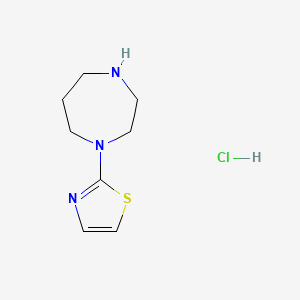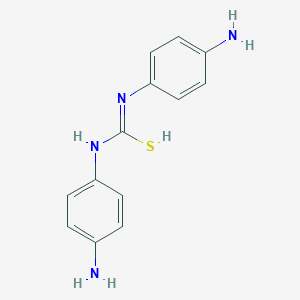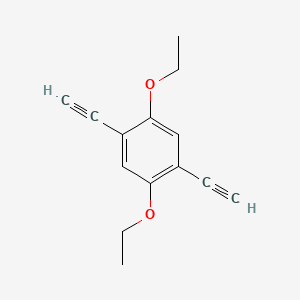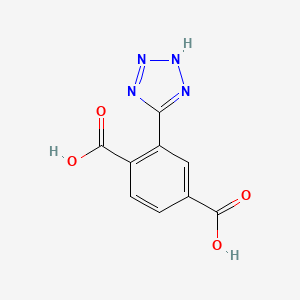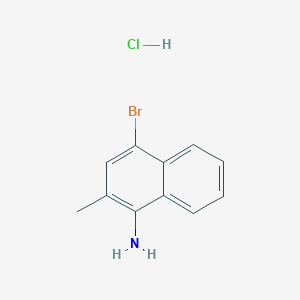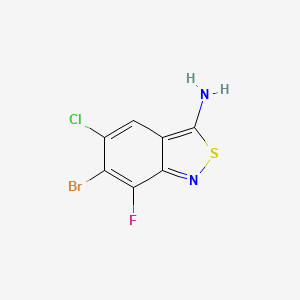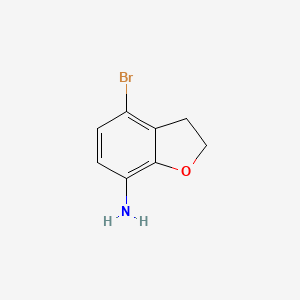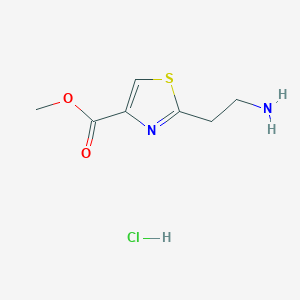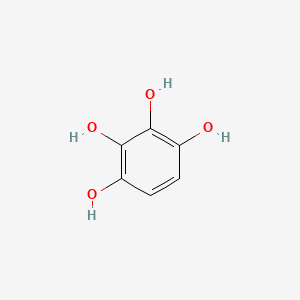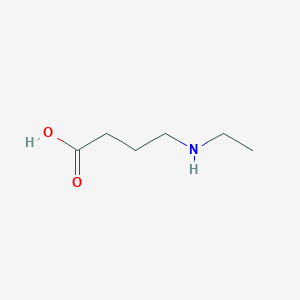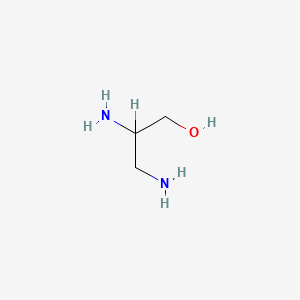
2,3-Diaminopropan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Diamino-1-propanol is a chemical compound with the molecular formula C3H10N2O . It is also known by other names such as 1-Propanol, 2,3-diamino- . It is used in various applications including as a formaldehyde absorbent, carbon dioxide and acid gas absorption . It is also used as a pharmaceutical intermediate and in organic synthesis .
Synthesis Analysis
A simple method for the synthesis of 1,3-diaminopropan-2-ols derivatives has been developed . The epoxide of epichlorohydrin undergoes ring-opening with amines using MgSO4 or mixed metal oxides catalysts under mild and neutral conditions to afford the corresponding β-amino alcohols in excellent yields .Molecular Structure Analysis
The molecular structure of 2,3-Diamino-1-propanol is represented by the formula C3H10N2O . The average mass is 90.124 Da and the monoisotopic mass is 90.079315 Da .Safety And Hazards
The safety data sheet for a similar compound, 1,3-Diaminopropane, indicates that it is a flammable liquid and vapor, may be corrosive to metals, harmful if swallowed, fatal in contact with skin, causes severe skin burns and eye damage, may cause an allergic skin reaction, may cause allergy or asthma symptoms or breathing difficulties if inhaled, and is harmful to aquatic life .
特性
CAS番号 |
2811-20-3 |
|---|---|
製品名 |
2,3-Diaminopropan-1-ol |
分子式 |
C3H10N2O |
分子量 |
90.12 g/mol |
IUPAC名 |
2,3-diaminopropan-1-ol |
InChI |
InChI=1S/C3H10N2O/c4-1-3(5)2-6/h3,6H,1-2,4-5H2 |
InChIキー |
QHBWSLQUJMHGDB-UHFFFAOYSA-N |
正規SMILES |
C(C(CO)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



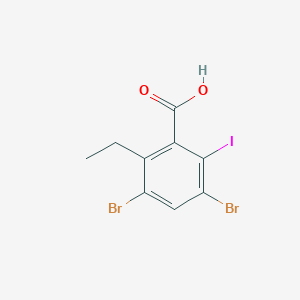
![2-Chloro-5,8,11-trimethylpyrimido[4,5-b][1,4]benzodiazepin-6-one](/img/structure/B8269668.png)

![Methyl exo-3-azabicyclo[3.2.1]octane-8-carboxylate hydrochloride](/img/structure/B8269684.png)
